Sodium 5-oxopyrrolidine-2-carboxylate has been used in the development of anti-cancer compounds. It was synthesized by the sodium hydride-assisted coupling of pyroglutamic acid with 1,3-diiodopropane under a nitrogen atmosphere . The compounds exhibited good activities towards MCF-7 (wild type) cancer cell lines .
Sodium 5-oxopyrrolidine-2-carboxylate serves as a chiral building block in asymmetric synthesis . It is used by medicinal chemists to obtain compounds for the treatment of human diseases .
Sodium 5-oxopyrrolidine-2-carboxylate is used in drug discovery as a versatile scaffold for novel biologically active compounds .
Sodium 5-oxopyrrolidine-2-carboxylate is considered a natural moisturising factor of the skin and is found in human skin .
Sodium 5-oxopyrrolidine-2-carboxylate is used in research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Sodium 5-oxopyrrolidine-2-carboxylate is used in the field of organic chemistry as a building block for various chemical reactions .
Sodium 5-oxopyrrolidine-2-carboxylate is used in many types of skin care products including creams, gels, lotions, hair care products, and mouthwashes .
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Sodium 5-oxopyrrolidine-2-carboxylate is used in many types of cosmetic products including creams, gels, lotions, hair care products, and decorative cosmetics .
The five-membered pyrrolidine ring, a part of Sodium 5-oxopyrrolidine-2-carboxylate, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Sodium 5-oxopyrrolidine-2-carboxylate, also known as sodium pidolate or sodium pyroglutamate, is a sodium salt derived from pyroglutamic acid, which is formed through the cyclization of the amino acid glutamic acid. This compound is characterized by its five-membered pyrrolidine ring with a carboxylate group, contributing to its unique chemical properties. Sodium 5-oxopyrrolidine-2-carboxylate is recognized for its role in various biological processes and potential therapeutic applications.
Sodium 5-oxopyrrolidine-2-carboxylate exhibits various biological activities. It is involved in metabolic pathways related to glutathione and plays a role in cellular antioxidant defenses. Research indicates that it may have neuroprotective properties and could influence neurotransmitter regulation in the brain . Additionally, its derivatives have been studied for their potential anti-inflammatory and anti-cancer activities.
Several methods exist for synthesizing sodium 5-oxopyrrolidine-2-carboxylate:
Sodium 5-oxopyrrolidine-2-carboxylate has several applications:
Interaction studies have shown that sodium 5-oxopyrrolidine-2-carboxylate interacts with various biological molecules, including proteins involved in metabolic pathways. It may modulate enzyme activities related to glutathione metabolism and influence neurotransmitter systems such as acetylcholine and glutamate pathways. These interactions suggest potential roles in both metabolic regulation and neuroprotection .
Sodium 5-oxopyrrolidine-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Highlights | Unique Features |
---|---|---|
Sodium Pyroglutamate | Five-membered ring | Naturally occurring; involved in metabolic pathways |
L-Pyroglutamic Acid | Lactam structure | Precursor in glutathione synthesis |
Sodium Pidolate | Similar carboxylate group | Used as a humectant in cosmetics |
N-Acetyl-L-glutamate | Acetylated form of glutamate | Involved in neurotransmitter synthesis |
Sodium 5-oxopyrrolidine-2-carboxylate is unique due to its specific pyrrolidine structure and its direct involvement in both metabolic processes and potential therapeutic applications not fully explored by other similar compounds.
Pyroglutamic acid, the parent compound, was first synthesized in 1882 through the cyclization of glutamic acid at elevated temperatures. Its sodium salt form, sodium 5-oxopyrrolidine-2-carboxylate, emerged later as a stable derivative for research and industrial applications. Early studies focused on its role in protein cyclization and enzymatic pathways, particularly in the γ-glutamyl cycle.
This compound is recognized by multiple names, reflecting its structural and functional properties:
Synonym | CAS Number | Source |
---|---|---|
Sodium pyroglutamate | 28874-51-3 | |
Sodium pidolate | 28874-51-3 | |
Sodium PCA (5-oxo-DL-proline) | 54571-67-4 | |
L-Pyroglutamic acid sodium salt | 28874-51-3 |
The compound’s nomenclature aligns with IUPAC standards, emphasizing its lactam structure and sodium counterion.
Sodium 5-oxopyrrolidine-2-carboxylate belongs to:
Its structural family includes related compounds like magnesium pidolate and 2-pyrrolidone-5-carboxylic acid.
This compound is pivotal in:
Sodium 5-oxopyrrolidine-2-carboxylate possesses the molecular formula C₅H₆NNaO₃ with a molecular weight of 151.096 g/mol [1] [5] [6]. The compound features a pyrrolidine ring structure with a carbonyl group at the 5-position and a carboxylate group at the 2-position [2] [4]. The structural configuration consists of a five-membered heterocyclic lactam ring where the amino group of the original glutamic acid precursor has cyclized to form an amide bond with the γ-carboxyl group [7] [8].
The compound's SMILES notation is represented as [Na+].[O-]C(=O)C1CCC(=O)N1, indicating the ionic nature of the sodium salt [9]. The InChI key CRPCXAMJWCDHFM-UHFFFAOYSA-M provides a unique identifier for this specific molecular configuration [9]. The structural arrangement demonstrates a rigid cyclic conformation that influences its chemical and physical properties [10].
Sodium 5-oxopyrrolidine-2-carboxylate exhibits stereochemical complexity due to the presence of a chiral center at the C-2 position [7] [11]. The compound exists in two enantiomeric forms: the (2S)-configuration, corresponding to the L-form, and the (2R)-configuration, representing the D-form [7] [2]. The L-enantiomer is the naturally occurring and most commonly utilized form in biological systems [11] [8].
The absolute configuration significantly impacts the compound's biological activity and physical properties [11] [9]. The L-form demonstrates an optical rotation of [α]²⁰/D = -27.5° when measured at a concentration of 10 g/100 mL in 1 N sodium hydroxide solution [12] [6]. Commercial preparations may contain either the pure L-enantiomer or racemic mixtures, with the specific stereochemical composition affecting the material's properties [13] [2].
Sodium 5-oxopyrrolidine-2-carboxylate demonstrates exceptional water solubility, typically available as a 50% aqueous solution [5] [14]. The compound exhibits complete miscibility with water at room temperature, forming clear, colorless to light yellow solutions [5] [15]. The high water solubility stems from the ionic nature of the sodium carboxylate group and the polar character of the lactam ring [15].
The solubility extends beyond aqueous systems, with the free acid form showing solubility in alcohol, acetone, and glacial acetic acid [12] [16]. However, the compound demonstrates limited solubility in ethyl acetate and remains insoluble in diethyl ether [12] [16]. This solubility profile reflects the compound's amphiphilic character, combining hydrophilic ionic functionality with a moderately hydrophobic cyclic structure [15].
The sodium salt of 5-oxopyrrolidine-2-carboxylate exhibits extremely hygroscopic properties, readily absorbing moisture from atmospheric conditions [17] [15]. This characteristic distinguishes it from the free acid form, which demonstrates non-hygroscopic behavior [17]. The hygroscopic nature necessitates careful storage conditions to prevent moisture uptake, which can affect the material's handling properties and concentration [15].
The moisture absorption capacity enables the compound to function effectively as a humectant, capable of holding several times its weight in water [14] [15]. This property contributes to its utility in formulations requiring moisture retention, though it also presents challenges for material handling and storage [15].
The thermal properties of sodium 5-oxopyrrolidine-2-carboxylate reflect its salt structure and hydrated nature [6]. The compound exhibits a melting point of 125°C for the anhydrous form [6]. When present as a 50% aqueous solution, the material demonstrates a boiling point of 109°C, significantly lower than the estimated boiling point of 453.1°C for the anhydrous compound [5] [6].
The free acid precursor shows a melting point range of 160-163°C, indicating the stabilizing effect of the sodium counterion on the crystal lattice [12] [18]. The flash point of the compound occurs at 227.8°C, providing important safety parameters for handling and processing [6].
Sodium 5-oxopyrrolidine-2-carboxylate aqueous solutions typically exhibit a pH range of 6.8 to 7.4 when prepared as a 50% solution [5]. The compound demonstrates significant buffer capacity within this pH range, contributing to solution stability [5] [19]. The buffering action stems from the equilibrium between the carboxylate anion and potential protonation of the lactam nitrogen [19].
The pKa value of the free acid form is reported as 3.32 at 25°C, indicating the strength of the carboxylic acid functionality [12] [16]. This acidic character, combined with the basic nitrogen in the lactam ring, creates an effective buffering system across physiologically relevant pH ranges [19].
The crystal structure of related 5-oxopyrrolidine compounds has been extensively characterized, providing insights into the structural arrangements of sodium 5-oxopyrrolidine-2-carboxylate [10]. Crystallographic analysis reveals that the pyrrolidine ring adopts an envelope conformation with one carbon atom displaced from the plane formed by the other four ring atoms [10].
The carboxylate substituent typically occupies an axial position relative to the ring conformation, while other substituents may adopt equatorial orientations [10]. The sodium counterion coordinates with the carboxylate oxygen atoms, influencing the overall crystal packing arrangement [10]. The intermolecular hydrogen bonding between lactam groups and carboxylate functionalities contributes to the three-dimensional crystal network [10].
Limited data exists specifically regarding phase transitions of sodium 5-oxopyrrolidine-2-carboxylate [20]. However, studies on related compounds suggest potential for thermally induced phase changes [21]. The hygroscopic nature of the compound indicates possible hydrate formation at different humidity levels, which could represent distinct crystalline phases [15].
The transition between anhydrous and hydrated forms likely occurs as a function of environmental humidity and temperature [15]. These phase changes may affect the material's handling properties and require consideration during processing and storage [15].
Current literature does not provide specific documentation of thermosalient properties for sodium 5-oxopyrrolidine-2-carboxylate [21]. Thermosalient behavior, characterized by mechanical motion during crystal phase transitions, has been observed in other organic salts but requires specific structural arrangements and phase transition mechanisms [21].
The relatively stable crystal structure and gradual thermal decomposition profile suggest that dramatic thermosalient effects are unlikely for this compound [6] [22]. However, the potential for thermal expansion and contraction during heating cycles may influence crystal integrity [21].
Proton Nuclear Magnetic Resonance spectroscopy of sodium 5-oxopyrrolidine-2-carboxylate reveals characteristic signals that confirm the pyrrolidine ring structure [23]. The methylene groups adjacent to the carbonyl carbon typically appear as multiplets in the range of 2.65-2.77 parts per million [23]. The methylene carbons connected to the ring nitrogen demonstrate chemical shifts around 3.92-4.01 parts per million [23].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic signals [23] [24]. The carbonyl carbon of the lactam ring and the carboxylate carbon exhibit distinct downfield chemical shifts reflecting their electron-deficient environment [23]. Ring methylene carbons appear at characteristic positions that distinguish them from acyclic analogs [24].
Infrared spectroscopy of sodium 5-oxopyrrolidine-2-carboxylate displays characteristic absorption bands that identify key functional groups [23] [25]. The carbonyl stretching vibration of the lactam ring appears in the range of 1656-1701 cm⁻¹, while the carboxylate stretching modes occur at lower frequencies [23] [25].
The nitrogen-hydrogen stretching vibrations, when present, appear in the region of 3183-3343 cm⁻¹ [23]. Carbon-nitrogen stretching vibrations contribute bands around 1221 cm⁻¹ [23]. The spectral profile provides definitive identification of the compound and can detect potential impurities or degradation products [25].
Mass spectrometric analysis of sodium 5-oxopyrrolidine-2-carboxylate confirms the molecular composition and provides fragmentation patterns characteristic of the pyrrolidine ring system [6]. The exact molecular mass of 151.024536 for the sodium salt serves as a primary identification parameter [6].
Fragmentation patterns typically involve loss of the carboxylate group and ring-opening reactions that generate characteristic fragment ions [26]. Electrospray ionization methods facilitate detection of both positive and negative ion modes, with the carboxylate anion being readily detected in negative ion mode [27]. The mass spectrometric data supports structural assignment and purity determination [26].
Sodium 5-oxopyrrolidine-2-carboxylate demonstrates good thermal stability up to approximately 75°C, above which degradation may occur [15] [22]. The compound remains stable under normal storage conditions when protected from excessive heat, moisture, and incompatible chemicals [22] [16]. Degradation pathways primarily involve hydrolysis of the lactam ring under extreme acidic or basic conditions [22] [16].
The compound shows compatibility with neutral aqueous environments and maintains structural integrity across the physiological pH range [28] [16]. Storage at 2-8°C provides optimal stability, though ambient temperature storage is generally acceptable for short periods [16]. The material should be protected from strong acids, bases, and oxidizing agents to prevent degradation [22] [16].
Sodium 5-oxopyrrolidine-2-carboxylate exhibits incompatibility with strong oxidizing agents, which can lead to degradation of the organic structure [22] [16]. The lactam ring and carboxylate functionality represent potential sites for oxidative attack [22]. Exposure to powerful oxidants may result in ring-opening reactions or formation of more highly oxidized derivatives [29].
The compound should be stored separately from oxidizing agents such as hydrogen peroxide, permanganates, and chlorine-based bleaches [22] [16]. Mild oxidizing conditions may be tolerated, but prolonged exposure or elevated temperatures increase the risk of chemical modification [29] [22].
Property | Value | Source Reference |
---|---|---|
Molecular Weight | 151.096 g/mol | [1] [5] [6] |
Density | 1.27-1.45 g/cm³ | [5] [6] |
Melting Point | 125°C | [6] |
Boiling Point | 109°C (50% solution) | [5] |
Water Solubility | 47.5-52.5% solution | [5] |
pH (50% solution) | 6.8-7.4 | [5] |
Optical Rotation | -27.5° (c=10, 1 N NaOH) | [12] [6] |
Table 1: Physical Properties of Sodium 5-oxopyrrolidine-2-carboxylate
Technique | Characteristic Data | Reference |
---|---|---|
¹H NMR | 2.65-2.77 ppm (CH₂CO), 3.92-4.01 ppm (NCH₂) | [23] |
¹³C NMR | 10.96 and 103.11 ppm (methyl carbons) | [23] |
IR Spectroscopy | 1656-1701 cm⁻¹ (C=O), 3183-3343 cm⁻¹ (N-H) | [23] |
Mass Spectrometry | 151.024536 (exact mass) | [6] |
UV Absorption | 240 nm (strong absorption) | [17] |
Table 2: Spectroscopic Characteristics of Sodium 5-oxopyrrolidine-2-carboxylate
Condition | Stability Assessment | Notes | Reference |
---|---|---|---|
Thermal | Stable up to 75°C | Avoid elevated temperatures | [15] |
pH Range | Stable 6.8-7.4 | Buffer capacity effective | [5] |
Oxidizing Agents | Incompatible | Reactive with strong oxidizers | [22] [16] |
Nitrosation | Very low potential | Rate constant 1.23 × 10⁻³ M⁻¹ min⁻¹ | [17] [28] |